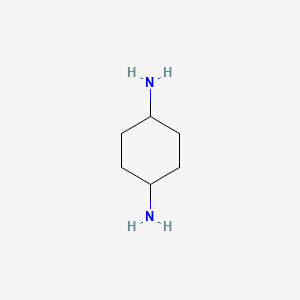

1,4-Diaminocyclohexane

Description

Nomenclature and Stereochemical Considerations in Cyclohexane-1,4-diamine (B98093) Research

The systematic IUPAC name for this compound is cyclohexane-1,4-diamine. nih.gov It is also commonly referred to as 1,4-diaminocyclohexane. chemimpex.comsmolecule.com The core of its chemical identity is the cyclohexane (B81311) ring, which is not planar and exists predominantly in a chair conformation to minimize steric strain. researchgate.netlibretexts.org The spatial orientation of the two amine (-NH2) groups relative to the plane of the ring gives rise to two key stereoisomers: cis and trans. This isomerism is fundamental to understanding the compound's properties and applications, as the two isomers exhibit distinct conformational preferences and reactivity profiles. acs.org

cis-Cyclohexane-1,4-diamine Isomerism and Conformation in Research

In the cis-isomer, both amine groups are on the same side of the cyclohexane ring. acs.org Due to the chair conformation of the cyclohexane ring, the cis-isomer exists as a dynamic equilibrium between two energetically equivalent chair conformers. In this conformation, one amine group occupies an axial position (pointing up or down, perpendicular to the ring's plane) while the other occupies an equatorial position (pointing out from the side of the ring). libretexts.org This axial-equatorial arrangement is a defining characteristic of the cis-isomer. Research has also explored its unique locked boat conformation when chelated with certain metals, such as in [Pt(cis-1,4-dach)malonate]. nih.gov

| Property | Description | Source |

|---|---|---|

| Amine Group Orientation | One axial, one equatorial | libretexts.org |

| Conformational Flexibility | Undergoes chair-chair interconversion, resulting in the exchange of axial and equatorial positions. | researchgate.net |

| Special Conformations | Can adopt a locked boat conformation in certain metal complexes. | nih.gov |

trans-Cyclohexane-1,4-diamine Isomerism and Conformation in Research

The trans-isomer has its two amine groups on opposite sides of the cyclohexane ring. cymitquimica.com This arrangement allows for a more stable conformation where both amine groups can simultaneously occupy equatorial positions (diequatorial). nih.gov This diequatorial conformation is significantly lower in energy than the alternative diaxial conformation, where both groups would be in sterically hindered axial positions. As a result, the trans-isomer is conformationally more rigid and possesses a more linear and extended structure compared to the kinked structure of the cis-isomer. cymitquimica.comacs.org

| Property | Description | Source |

|---|---|---|

| Amine Group Orientation | Predominantly diequatorial | nih.gov |

| Conformational Stability | The diequatorial conformer is highly favored, leading to greater conformational rigidity. | acs.org |

| Molecular Shape | More linear and stretched configuration compared to the cis-isomer. | cymitquimica.comacs.org |

Influence of Stereochemistry on Reactivity and Applications

The distinct stereochemistry of the cis and trans isomers profoundly impacts their reactivity and suitability for various applications, particularly in polymer science and coordination chemistry. cymitquimica.comacs.org

Polymer Chemistry : The more linear and symmetric structure of trans-Cyclohexane-1,4-diamine allows it to be incorporated efficiently into the crystalline regions of polyamides. acs.org This incorporation often leads to polymers with higher melting points, increased strength, and enhanced thermal stability compared to those made with the cis-isomer. acs.org The cis-isomer, with its kinked geometry, disrupts the regular packing of polymer chains and is therefore primarily found in the amorphous regions of copolyamides, which can enhance flexibility. chemimpex.comacs.org

Coordination Chemistry and Material Science : The spatial arrangement of the amine groups dictates how the diamine can act as a ligand, binding to metal centers. This is crucial in the design of metal-organic frameworks (MOFs), where the ligand's geometry controls the resulting porous structure. nih.govnih.gov The trans-isomer is often used as a linear linker to construct specific network topologies. nih.gov In medicinal chemistry, the stereochemistry of platinum complexes derived from these isomers, such as Kiteplatin from the cis-isomer, influences their interaction with biological targets like DNA and their resulting antitumor activity. nih.govrsc.org

Significance and Versatility as a Core Building Block in Advanced Organic and Polymer Chemistry

Cyclohexane-1,4-diamine is a versatile and valuable building block due to its bifunctional nature and the distinct properties of its stereoisomers. chemimpex.comcymitquimica.com Its significance spans several key areas of chemical synthesis.

In polymer chemistry , it is a key monomer for producing high-performance polyamides and polyimides. chemimpex.comsmolecule.com By selecting the appropriate isomer or a specific cis/trans ratio, chemists can precisely tune the properties of the resulting polymer. For instance, polyamides derived from trans-Cyclohexane-1,4-diamine exhibit enhanced mechanical strength and thermal resistance, making them suitable for demanding applications in the automotive and aerospace industries. google.com The incorporation of the cycloaliphatic ring into the polymer backbone imparts rigidity and improves properties like the glass transition temperature. google.com

In organic synthesis , the diamine serves as a scaffold for creating more complex molecules. cymitquimica.commdpi.com Its two amine groups can be functionalized to build diverse molecular architectures for pharmaceuticals and agrochemicals. cymitquimica.comsmolecule.com For example, it is a precursor in the stereoselective synthesis of chiral compounds and has been explored for its potential in developing antagonists for P2X3 receptors, which are relevant in pain management. smolecule.comresearchgate.net

Furthermore, in the field of materials science , Cyclohexane-1,4-diamine and its derivatives are used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov The rigid structure of the trans-isomer, in particular, facilitates the formation of well-defined, porous structures that have applications in gas storage, separation, and catalysis. nih.govnih.gov

| Field | Application | Key Isomer/Feature | Source |

|---|---|---|---|

| Polymer Chemistry | High-performance polyamides | trans-isomer for high crystallinity and thermal stability | acs.org |

| Polymer Chemistry | Epoxy resin curing agent | cis-isomer for improved mechanical properties and flexibility | chemimpex.com |

| Organic Synthesis | Pharmaceutical intermediates | Stereospecific scaffolds for drug development | chemimpex.comsmolecule.commdpi.com |

| Materials Science | Metal-Organic Frameworks (MOFs) | Linkers for creating porous materials for gas storage and catalysis | nih.govnih.gov |

Historical Context of Cyclohexane-1,4-diamine Research

Research into alicyclic diamines, including Cyclohexane-1,4-diamine, gained momentum in the mid-20th century, driven by the burgeoning field of polymer chemistry. acs.orgacs.org Early methods for synthesizing Cyclohexane-1,4-diamine often involved the catalytic hydrogenation of p-phenylenediamine (B122844). google.com These processes typically yielded a mixture of cis and trans isomers, with the equilibrium favoring the trans form. google.com A significant focus of early research was on developing methods to separate these isomers, such as fractional crystallization, to access the pure forms needed to study their distinct effects on polymer properties. chemicalbook.com

The importance of stereochemistry became increasingly apparent as researchers noted the superior properties of polymers made from the trans-isomer. google.com This led to the development of stereospecific synthesis routes to maximize the yield of the desired trans form. google.com For example, a patented process describes the conversion of cyclohexane-1,4-dicarboxylic acid diamide (B1670390) into the diamine, offering a pathway to the trans-isomer. google.comchemicalbook.com The use of various catalysts, including nickel, cobalt, platinum, and ruthenium, has been explored to optimize the hydrogenation of aromatic precursors. google.com Over time, the application of these diamines expanded beyond polymers to include pharmaceuticals and advanced materials, reflecting a deeper understanding of how their rigid, well-defined stereochemistry could be harnessed for molecular design. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIRRGRTJUUZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185071, DTXSID70884854, DTXSID90883869 | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-70-3, 2615-25-0, 15827-56-2 | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,4-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclohexane 1,4 Diamine and Its Derivatives

Catalytic Hydrogenation Routes for Cyclohexane-1,4-diamine (B98093) Synthesis

Catalytic hydrogenation represents a primary and widely utilized approach for the synthesis of cyclohexane-1,4-diamine. This method involves the reduction of aromatic compounds under hydrogen pressure in the presence of a suitable catalyst.

Hydrogenation of p-Phenylenediamine (B122844) with Nickel or Cobalt Catalysts

The hydrogenation of p-phenylenediamine is a direct route to produce cyclohexane-1,4-diamine. When this reaction is carried out using nickel or cobalt catalysts in solvents like methylcyclohexane, dioxane, or decalin at elevated temperatures (around 180°C) and pressures (100 or 150 atmospheres), a mixture of isomers of cyclohexane-1,4-diamine is formed. chemicalbook.com The resulting mixture contains both cis and trans isomers, from which the desired trans-1,4-diaminocyclohexane can be separated through fractional crystallization, although this may require multiple crystallization steps to achieve high purity. chemicalbook.com

Ruthenium-based catalysts have also been investigated for this transformation. For instance, a 5% Ru/Al2O3 catalyst has been used for the hydrogenation of 1,4-phenylenediamine in water, achieving an 80% conversion with 87% selectivity to 1,4-cyclohexanediamine at 90°C and a hydrogen pressure of 4 MPa. researchgate.net The solvent plays a significant role in the reaction's outcome, with studies comparing water, isopropanol (B130326), and supercritical carbon dioxide. researchgate.net It has been noted that the reaction is consecutive, and longer reaction times can lead to a decrease in selectivity for the desired product. researchgate.net Another study utilized a Ru-silica aerogel catalyst, prepared via a sol-gel and supercritical drying method, for the hydrogenation of p-phenylenediamine, demonstrating the influence of catalyst preparation and components on the reaction's efficiency. researchgate.net

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Product | Reference |

| Nickel or Cobalt | p-Phenylenediamine | Methylcyclohexane, Dioxane, or Decalin | 180 | 100 or 150 | Cyclohexane-1,4-diamine (isomer mixture) | chemicalbook.com |

| 5% Ru/Al2O3 | 1,4-Phenylenediamine | Water | 90 | ~40 | 1,4-Cyclohexanediamine | researchgate.net |

| Ru-silica aerogel | p-Phenylenediamine | Not specified | Not specified | Not specified | 1,4-Cyclohexanediamine | researchgate.net |

Hydrogenation of 1,4-Dicyanobenzene with Palladium on Carbon Catalysts

An alternative starting material for the synthesis of cyclohexane-1,4-diamine is 1,4-dicyanobenzene. The hydrogenation of the cyano groups and the benzene (B151609) ring can be achieved using a palladium on carbon (Pd/C) catalyst. This method offers a different synthetic pathway, potentially avoiding some of the challenges associated with the direct hydrogenation of p-phenylenediamine. The use of Pd/C is common in hydrogenation reactions due to its high activity and stability. researchgate.net The reaction conditions, such as temperature, pressure, and solvent, would be critical in controlling the reaction's selectivity towards the desired diamine product.

Regioselective and Stereoselective Hydrogenation Control in Cyclohexane-1,4-diamine Synthesis

Controlling the regioselectivity and stereoselectivity of the hydrogenation process is paramount to obtaining the desired isomer of cyclohexane-1,4-diamine, which is often the trans isomer for many applications. The stereochemical outcome of the hydrogenation of p-phenylenediamine is influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. For instance, the use of specific catalytic systems can favor the formation of one isomer over the other.

Research into the isomerization of cyclohexane (B81311) derivatives provides insights into controlling the cis/trans ratio. For example, in the context of 1,4-cyclohexanedicarboxylic acid, it has been shown that heating a mixture of isomers in water can increase the proportion of the trans isomer. google.com While this applies to the dicarboxylic acid, similar principles of thermodynamic and kinetic control may be applicable to the diamine synthesis. The development of catalysts and reaction conditions that allow for precise control over the stereochemistry of the final product is an active area of research. nih.govnih.gov

Synthesis via Cyclohexane-1,4-dicarboxylic Acid Derivatives

Another significant synthetic route to cyclohexane-1,4-diamine involves the use of cyclohexane-1,4-dicarboxylic acid and its derivatives as starting materials. This multi-step approach offers an alternative to direct hydrogenation and can provide better control over the stereochemistry of the final product.

Reaction of Ammonia (B1221849) with Cyclohexane-1,4-dicarboxylic Acid Derivatives

A process has been developed for the selective synthesis of trans-1,4-diaminocyclohexane starting from a mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid or its esters. chemicalbook.com In the initial step, the dicarboxylic acid derivative is reacted with ammonia to form the solid trans-dicarboxylic acid diamide (B1670390). chemicalbook.com This reaction selectively produces the trans-diamide, which can then be further converted to the desired diamine. This method is advantageous as it allows for the separation of the trans isomer at an early stage of the synthesis.

| Reactant 1 | Reactant 2 | Product | Key Feature | Reference |

| Mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid (or its esters) | Ammonia | Solid trans-dicarboxylic acid diamide | Selective formation of the trans isomer | chemicalbook.com |

Chlorination and Conversion to Diamine using Alkali Metal Hydroxides

Following the formation of the trans-dicarboxylic acid diamide, the synthesis proceeds through a chlorination step to form trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide. chemicalbook.com This intermediate is then treated with an alkali or alkaline earth metal hydroxide (B78521) to yield trans-1,4-diaminocyclohexane. chemicalbook.com This two-step conversion from the diamide to the diamine is a key part of this synthetic route, which ultimately allows for the selective production of the trans isomer of cyclohexane-1,4-diamine from a mixed-isomer starting material. chemicalbook.com The preparation of 1,4-cyclohexanedicarboxylic acid dichloride, a related derivative, can be achieved by reacting 1,4-cyclohexanedicarboxylic acid with a chlorinating agent like thionyl chloride. patsnap.comgoogleapis.com

Synthesis of Substituted Cyclohexane-1,4-diamine Derivatives

Synthesis of Bis(methylamine) Derivatives

Cyclohexanebis(methylamine) refers to isomers of C6H10(CH2NH2)2, which are distinct from N-methylated derivatives of cyclohexane-1,4-diamine. wikipedia.org The primary industrial route for producing these compounds, such as 1,3- and 1,4-cyclohexanebis(methylamine), is the catalytic hydrogenation of the corresponding xylylenediamine isomers (m-xylylenediamine or p-xylylenediamine). wikipedia.orggoogle.com

The synthesis typically involves:

Reactants : Xylylenediamine is used as the starting aromatic diamine.

Catalyst : A ruthenium-based catalyst is commonly employed for the hydrogenation of the aromatic ring. google.com

Reaction Conditions : The hydrogenation is carried out in a liquid phase, either without a solvent or in the presence of an organic solvent, at elevated temperatures (e.g., ~150°C) and pressures (5 to 150 kg/cm2 G). google.com

This process yields a mixture of cis and trans isomers of bis(aminomethyl)cyclohexane. rsc.org The use of specific solvents like alkylamines or alkylenediamines can lead to high yields of the desired product. google.com

Synthesis of N,N-Diethyl-cyclohexane-1,4-diamine Dihydrochloride

The synthesis of N,N-Diethyl-cyclohexane-1,4-diamine Dihydrochloride involves the dialkylation of the parent diamine followed by salt formation. smolecule.com

The typical synthetic procedure is as follows:

N,N-Di-Ethylation : Cyclohexane-1,4-diamine is reacted with an ethylating agent. Diethyl sulfate is a common reagent for this purpose. The reaction introduces two ethyl groups onto one of the nitrogen atoms. The reaction may require heat and the presence of a base to facilitate the alkylation. smolecule.com

Formation of Dihydrochloride Salt : The resulting N,N-Diethyl-cyclohexane-1,4-diamine free base is then treated with hydrochloric acid. This protonates both nitrogen atoms, forming the stable dihydrochloride salt. smolecule.com

This compound is utilized as a chemical intermediate, particularly as a chain extender in the synthesis of polyurethanes. chemimpex.com

Chiral Resolution Techniques for Enantiomerically Pure Cyclohexane-1,4-diamine

The separation of enantiomers is a critical process in the synthesis of chiral molecules for applications in pharmaceuticals, materials science, and as ligands in asymmetric catalysis. For a molecule like trans-cyclohexane-1,4-diamine, which possesses chirality, obtaining enantiomerically pure forms is essential for these applications. The following sections describe the principal methodologies for chiral resolution. While specific data for cyclohexane-1,4-diamine is scarce, the principles are illustrated with data for trans-1,2-diaminocyclohexane.

Diastereomeric salt formation is a classical and widely used method for the resolution of racemic amines. The principle of this technique lies in the reaction of a racemic mixture of a base, such as cyclohexane-1,4-diamine, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

While specific protocols for the resolution of racemic trans-cyclohexane-1,4-diamine using this method are not readily found, the resolution of racemic trans-1,2-diaminocyclohexane with L-(+)-tartaric acid is a well-established procedure and serves as an excellent illustrative example. researchgate.netdatapdf.com In this process, the racemic diamine is treated with L-(+)-tartaric acid in a suitable solvent, often water or a mixture of water and alcohol. researchgate.netdatapdf.com The resulting diastereomeric salts, (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate and (1S,2S)-diammoniumcyclohexane mono-(+)-tartrate, exhibit different solubilities. One of the diastereomeric salts is significantly less soluble and precipitates out of the solution upon cooling or concentration. datapdf.com The precipitated salt can then be isolated by filtration. A subsequent acidification or basification of the separated diastereomeric salt regenerates the enantiomerically enriched amine.

Illustrative Example: Resolution of trans-1,2-diaminocyclohexane with L-(+)-Tartaric Acid

| Step | Description | Typical Reagents/Conditions |

| Salt Formation | Reaction of racemic trans-1,2-diaminocyclohexane with an enantiopure chiral acid. | L-(+)-Tartaric acid, water, often with the addition of acetic acid. |

| Fractional Crystallization | Isolation of the less soluble diastereomeric salt based on solubility differences. | Cooling of the reaction mixture, followed by filtration to collect the precipitate. |

| Liberation of the Enantiomer | Regeneration of the free amine from the isolated diastereomeric salt. | Treatment with a base, such as sodium hydroxide, followed by extraction. |

It is important to reiterate that the specific conditions and efficacy of this method for cyclohexane-1,4-diamine may differ significantly from the example provided for trans-1,2-diaminocyclohexane.

Enzymatic resolution is a powerful and highly selective method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, a process known as kinetic resolution. For racemic amines, lipases are commonly employed to catalyze the acylation of one enantiomer, leaving the other unreacted. The resulting acylated product and the unreacted amine can then be separated based on their different chemical properties.

Dynamic kinetic resolution (DKR) is an advancement of this method that can theoretically achieve a 100% yield of the desired enantiomer. diva-portal.orgnih.govacs.org In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. diva-portal.orgnih.govacs.org This ensures that the entire racemic mixture is continually converted into the desired enantiomerically pure product.

While there is a wealth of information on the enzymatic resolution of various amines, specific studies detailing the enzymatic resolution of cyclohexane-1,4-diamine are not prevalent in the reviewed literature. However, the general principles of enzymatic kinetic resolution are broadly applicable.

Key Components of Enzymatic Kinetic Resolution of Amines:

| Component | Role | Common Examples |

| Enzyme | Chiral catalyst that selectively reacts with one enantiomer. | Lipases (e.g., Candida antarctica lipase B), Proteases, Transaminases. diva-portal.org |

| Acyl Donor | A reagent that provides the acyl group for the enzymatic acylation. | Esters (e.g., ethyl acetate), Anhydrides. |

| Solvent | The medium in which the reaction is carried out. | Organic solvents (e.g., toluene, hexane). |

| Racemization Catalyst (for DKR) | A catalyst that interconverts the enantiomers of the starting material. | Metal complexes (e.g., ruthenium or palladium-based catalysts). acs.orgresearchgate.net |

The successful application of this method to cyclohexane-1,4-diamine would require screening various enzymes and reaction conditions to find a system with high enantioselectivity and efficiency.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), are powerful analytical and preparative methods for separating enantiomers. A CSP is a solid support that has been modified with a chiral selector, a molecule that can interact diastereomerically with the enantiomers of the analyte. These differential interactions lead to different retention times for the two enantiomers on the chromatographic column, allowing for their separation.

Common chiral stationary phases are based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, cyclodextrins, and synthetic chiral polymers. The choice of CSP and the mobile phase composition are critical for achieving successful enantioseparation.

For the separation of amines like cyclohexane-1,4-diamine, derivatization is sometimes necessary to introduce a chromophore for UV detection and to enhance the interaction with the CSP. datapdf.com However, direct separation on certain CSPs is also possible. While specific application notes for the chiral separation of cyclohexane-1,4-diamine are not widely published, the general approach would involve screening a variety of chiral columns and mobile phases.

General Parameters for Chiral HPLC Separation of Amines:

| Parameter | Description | Typical Conditions |

| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD), Cyclodextrin-based. |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal-phase (e.g., hexane/isopropanol), Reversed-phase (e.g., acetonitrile/water), Polar organic mode. |

| Additives | Modifiers added to the mobile phase to improve peak shape and resolution. | Basic additives for amines (e.g., diethylamine, triethylamine). |

| Detection | Method for detecting the separated enantiomers. | UV-Vis, Mass Spectrometry (MS). |

The development of a successful chromatographic method for the enantioseparation of cyclohexane-1,4-diamine would be an empirical process of testing different combinations of these parameters.

Advanced Reactivity and Reaction Mechanisms of Cyclohexane 1,4 Diamine

Nucleophilic Reactivity of Amine Groups in Cyclohexane-1,4-diamine (B98093)

The presence of two primary amine groups makes cyclohexane-1,4-diamine a versatile nucleophile in a variety of chemical transformations. solubilityofthings.com The reactivity of these amine groups is central to its utility as a building block in organic synthesis, particularly in the formation of polymers and specialized chemical intermediates. chemimpex.comcymitquimica.com

Cyclohexane-1,4-diamine readily undergoes acylation and alkylation reactions due to the nucleophilic nature of its amine functionalities. cymitquimica.com These reactions are fundamental in synthesizing a wide range of derivatives with tailored properties.

Acylation Reactions: Acylation involves the introduction of an acyl group (R-C=O) into the amine. This is typically achieved by reacting cyclohexane-1,4-diamine with acylating agents like acid chlorides or acid anhydrides. byjus.com For example, the reaction with acetyl chloride in the presence of a base would yield the corresponding N,N'-diacetyl-cyclohexane-1,4-diamine. The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) results in the acylated product.

The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is common in Friedel-Crafts acylation reactions, which involve the acylation of aromatic rings. byjus.commasterorganicchemistry.com However, aryl amines can form unreactive complexes with these catalysts, which can be a limitation. byjus.com

Alkylation Reactions: Alkylation involves the introduction of an alkyl group onto the amine nitrogen. This can be accomplished by reacting cyclohexane-1,4-diamine with alkyl halides. The reaction follows a nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. For instance, the reaction with an alkyl halide can produce N-alkylated and N,N'-dialkylated derivatives. smolecule.com The synthesis of N,N-Dimethyl-cyclohexane-1,4-diamine, for example, can be achieved through such alkylation processes. chemimpex.comcymitquimica.com

It's important to note that in some contexts, such as Friedel-Crafts alkylation, the amine groups can react with the Lewis acid catalyst, deactivating the ring for electrophilic substitution. libretexts.org Stepwise alkylation strategies can be employed to control the degree of substitution and synthesize specific derivatives like N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine.

A summary of representative acylation and alkylation reactions is presented in the table below.

| Reaction Type | Reactant | Reagent | Product |

| Acylation | Cyclohexane-1,4-diamine | Acetyl chloride | N,N'-diacetyl-cyclohexane-1,4-diamine |

| Alkylation | Cyclohexane-1,4-diamine | Methyl iodide | N,N'-dimethyl-cyclohexane-1,4-diamine |

| Alkylation | Cyclohexane-1,4-diamine | 2-chlorobenzyl chloride | (1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine |

Cyclohexane-1,4-diamine readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netanalis.com.my This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N), also known as an azomethine group. researchgate.net The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine group on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The formation of Schiff bases from cyclohexane-1,4-diamine is a versatile method for creating complex molecules and ligands for metal coordination. analis.com.my For instance, the condensation of trans-cyclohexane-1,2-diamine with fluorinated benzaldehydes yields Schiff base ligands that can be subsequently reduced to their corresponding amines. mdpi.com Similarly, the reaction of cyclohexane-1,4-diamine with cyclohexane-1,3-dione results in the formation of a symmetrical diamine. iucr.org

These Schiff bases can exist in tautomeric forms, such as the keto-amine and keto-imine forms, depending on the substituents and reaction conditions. uchile.cl The electrophilic carbon and nucleophilic nitrogen of the imine bond provide numerous opportunities for further reactions and applications in medicinal chemistry and materials science. researchgate.net

The table below provides examples of condensation reactions involving cyclohexane-1,4-diamine.

| Carbonyl Compound | Resulting Schiff Base |

| Benzaldehyde | N,N'-dibenzylidene-cyclohexane-1,4-diamine |

| Salicylaldehyde | 2,2'-((1E,1'E)-(cyclohexane-1,4-diylbis(azanylylidene))bis(methanylylidene))diphenol |

| 2-Hydroxyacetophenone | Schiff bases with potential for asymmetric catalysis |

| Cyclohexane-1,3-dione | 3,3'-[(Cyclohexane-1,4-diyl)bis(azanediyl)]bis(cyclohex-2-en-1-one) iucr.org |

The bifunctional nature of cyclohexane-1,4-diamine, possessing two reactive amine groups, makes it an excellent building block for the synthesis of cyclic structures and macrocycles. researchgate.net These reactions often involve condensation with dialdehydes or other bifunctional electrophiles.

The condensation of chiral diamines like trans-1,2-diaminocyclohexane with aromatic dialdehydes can lead to a variety of macrocyclic Schiff bases, including [2+2], [3+3], and even larger [n+n] condensation products. nih.gov The size of the resulting macrocycle can often be controlled by the choice of solvent, template metal ions, and the chirality of the starting materials. nih.gov For example, cadmium(II) can act as a template to promote the formation of giant [6+6] and [8+8] macrocycles. nih.gov

These macrocyclic imines can be subsequently reduced to the corresponding macrocyclic amines, which are capable of binding multiple cations or anions. nih.gov The synthesis of macrocycles is a significant area of research due to their applications as catalysts, in molecular recognition, and for the development of new materials. researchgate.netacs.org For instance, macrocycles derived from trans-1,2-diaminocyclohexane have been investigated for their potential antitumor activity and as chiral ligands in catalysis. researchgate.net The formation of these complex structures is often achieved through high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org

Oxidation and Reduction Potentials and Pathways

The amine groups of cyclohexane-1,4-diamine can be oxidized to form nitroso or nitro compounds. Conversely, the compound can be reduced to form secondary or tertiary amines. The oxidation of cyclohexane (B81311), a related compound, to cyclohexanol (B46403) and cyclohexanone (B45756) has been studied using nickel(II) complexes as catalysts. researchgate.net The efficiency of this oxidation has been shown to correlate with the Ni(II)/Ni(III) redox potential of the catalyst. researchgate.net

The electrochemical reduction of cyclohexane-1,4-dione, a related oxidized derivative of cyclohexane-1,4-diamine, has been investigated, yielding products such as 4-hydroxycyclohexanone (B83380) and cis- and trans-1,4-cyclohexanediol. rsc.org The ratio of the cis to trans diol products was found to be dependent on the cathodic potential. rsc.org

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of related compounds, providing insight into the electrochemical behavior of cyclohexane-1,4-diamine and its derivatives. csus.edu The synthesis of cyclohexane-1,4-diamine can be achieved through the hydrogenation of p-phenylenediamine (B122844). google.com Furthermore, 1,4-cyclohexanediol (B33098) can be selectively aminated with ammonia (B1221849) to produce 1,4-cyclohexanediamine in high yield. nih.gov

Mechanistic Investigations of Cyclohexane-1,4-diamine Reactions

Understanding the mechanisms of reactions involving cyclohexane-1,4-diamine is crucial for optimizing reaction conditions and designing new synthetic routes.

Kinetic studies provide valuable information about the rate-determining steps of reactions. For instance, in the context of Friedel-Crafts acylation, the reaction mechanism involves the generation of an acylium ion, which then undergoes electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org The formation of a complex between the ketone product and the Lewis acid catalyst is often irreversible under reaction conditions, necessitating a stoichiometric amount of the catalyst. wikipedia.org

In other reactions, such as the Michael addition of dicarbonyl compounds to nitroalkenes catalyzed by nickel(II)-diamine complexes, kinetic studies can help elucidate the role of different components in the catalytic cycle. acs.org For example, in some systems, one diamine ligand can act as a chiral ligand to induce stereoselectivity, while another functions as a base for substrate enolization. acs.org The reaction rate can be influenced by factors such as catalyst loading and the presence of excess ligand. acs.org

Transition State Analysis and Reaction Coordinate Determination

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involving cyclohexanediamine (B8721093) derivatives. By modeling the energies of reactants, intermediates, transition states, and products, researchers can construct detailed reaction coordinate diagrams to understand the factors governing reaction rates and selectivity. saskoer.camasterorganicchemistry.com

Transition state (TS) analysis reveals the geometry and energy of the highest-energy point along the reaction coordinate, which is critical for determining the feasibility and outcome of a reaction. For catalysis involving cyclohexanediamine-derived ligands, these calculations can pinpoint the origin of stereoselectivity.

Key applications of computational analysis include:

Identifying the Rate-Determining Step: By calculating the energy barriers for each step in a catalytic cycle, the slowest step (the one with the highest activation energy) can be identified. saskoer.ca

Rationalizing Stereoselectivity: The energy difference between the transition states leading to different stereoisomers (e.g., R vs. S enantiomers) can be calculated. Even small energy differences can lead to high enantiomeric excess (ee).

Mechanism Elucidation: DFT studies can differentiate between proposed mechanisms, such as oxidative addition/reductive elimination versus single-electron transfer (SET) pathways in metal-catalyzed reactions. nih.gov

For instance, in studies of Ti(salen) catalysts for [3 + 2] cycloadditions, DFT calculations of the selectivity-determining transition state have shown that the origin of stereocontrol is catalyst distortion. nih.govresearchgate.net This distortion is heavily influenced by the nature of the chiral diamine backbone. nih.govresearchgate.net Similarly, in palladium-catalyzed Heck reactions, DFT has been used to investigate the crucial steps of olefin insertion into the Pd-aryl bond and subsequent β-hydride elimination, revealing the energy barriers that control the reaction. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state structure correctly connects the reactant and product on the potential energy surface. researchgate.net

| Computational Method | Application in Cyclohexanediamine Chemistry | Key Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculating activation energies for different reaction pathways. | Predicts reaction rates and identifies the rate-determining step. saskoer.ca |

| Transition State (TS) Analysis | Comparing energies of diastereomeric transition states. | Explains the origin and degree of enantio- and diastereoselectivity. nih.govresearchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Confirming the pathway connecting a transition state to its corresponding minima. | Validates the calculated transition state structure. researchgate.net |

Influence of Solvent and pH on Reaction Pathways

The choice of solvent and the control of pH are critical variables that can dramatically alter the rate, yield, and even the stereochemical outcome of reactions involving cyclohexanediamine. Solvents can influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states through polarity, proticity, and coordinating ability. catalysis.blog

Solvent Effects: The polarity of the solvent is a key factor. A change from a polar protic solvent like water to a non-polar aprotic solvent like cyclohexane can lead to enormous rate accelerations, sometimes by factors of up to 10¹². nih.gov This is often due to the desolvation of charged nucleophiles, which increases their reactivity. nih.gov

In asymmetric catalysis, the solvent can directly impact stereoselectivity. In a Cu-catalyzed asymmetric conjugate addition using a ligand derived from trans-1,2-cyclohexanediamine, both yield and enantioselectivity were found to be solvent-dependent. mdpi.com Similarly, in the diastereoselective reaction of (MP)-pentahelicene-7,8-dione with trans-cyclohexane-1,2-diamine, the diastereoisomeric ratio of the product could be tuned from 19:81 to >99:1 simply by changing the solvent and temperature. researchgate.net

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| THF | 99 | 46 |

| Et₂O | 99 | 39 |

| DME | 99 | 75 |

Stereochemical Control in Reactions Involving Cyclohexane-1,4-diamine as a Building Block

The rigid, well-defined chair conformation of the cyclohexane ring makes its diamine derivatives, particularly the chiral trans-1,2- and trans-1,4-isomers, exceptional scaffolds for asymmetric synthesis. By attaching substituents to the amino groups, chemists can create a chiral environment that directs the stereochemical course of a reaction.

Diastereoselective and Enantioselective Transformations

Ligands and organocatalysts derived from chiral cyclohexanediamines have been successfully applied in a wide array of stereoselective transformations, consistently affording products with high levels of diastereoselectivity and enantioselectivity. myuchem.com

Notable examples include:

Michael Additions: Nickel(II) complexes with chiral ligands based on (R,R)-1,2-diaminocyclohexane are highly effective catalysts for the conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes, yielding products with excellent enantioselectivity. acs.org Thiourea-based organocatalysts derived from the same diamine backbone also promote Michael additions with high stereocontrol. mdpi.com

Henry (Nitroaldol) Reactions: Copper(II) complexes of C1-symmetrical ligands derived from (1R,2R)-cyclohexanediamine catalyze Henry reactions between aldehydes and nitroalkanes, producing β-nitro alcohols with high syn/anti ratios and excellent ee values for both diastereomers. researchgate.nethep.com.cn

Asymmetric Hydrogenation: Chiral tetradentate ligands synthesized from (R,R)-1,2-diaminocyclohexane, when coordinated to manganese(I), catalyze the asymmetric hydrogenation of ketones to chiral alcohols with good activity and enantioselectivity (up to 85% ee). rsc.org

Conjugate Additions: A bis(NHC) ligand derived from trans-1,2-cyclohexanediamine was used in the Cu-catalyzed 1,4-addition of diethylzinc (B1219324) to 2-cyclohexen-1-one, affording the product in 99% yield and 97% ee. mdpi.com

| Reaction Type | Catalyst/Ligand Source | Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Conjugate Addition | Cu(I) / bis(NHC) from trans-1,2-diamine | 2-Cyclohexen-1-one + Et₂Zn | 97% ee | mdpi.com |

| Michael Addition | Ni(II) / (R,R)-1,2-diamine derivative | Nitrostyrene + Diethyl malonate | 96% ee | acs.org |

| Henry Reaction | Cu(II) / C1-ligand from (1R,2R)-diamine | Aldehydes + Nitroalkanes | Up to 5.7 syn:anti, high ee | researchgate.net |

| Asymmetric Hydrogenation | Mn(I) / PNNP ligand from (R,R)-1,2-diamine | Acetophenones | Up to 85% ee | rsc.org |

Role of Chiral Auxiliaries and Ligands Derived from Cyclohexane-1,4-diamine

Chiral cyclohexanediamines serve as powerful stereodirecting groups, either as covalently-bound chiral auxiliaries or, more commonly, as the backbone for chiral ligands in metal-based and organocatalysis. myuchem.com The diamine's structure provides a rigid scaffold that projects substituents into defined regions of space, creating a chiral pocket around the active site.

Specifically, trans-1,4-cyclohexanediamine has been used to create tetradentate, Salen-type ligands. In one synthetic route, the diamine is reacted with 3,5-di-tert-butyl-2-hydroxybenzaldehyde. metu.edu.tr The resulting ligand is particularly useful for creating chiral catalysts for asymmetric epoxidation and aziridination reactions. metu.edu.tr

The more widely studied trans-1,2-isomer is a cornerstone of modern asymmetric catalysis and is integral to many "privileged ligands" due to its C₂-symmetry and conformational rigidity. myuchem.comresearchgate.net The amino groups can be readily functionalized to fine-tune the steric and electronic properties of the resulting ligand. Common modifications include the formation of:

Schiff Bases (e.g., Salen Ligands): Condensation with salicylaldehydes produces Jacobsen-type ligands, famous for their application in asymmetric epoxidations. hep.com.cn

Amides and Sulfonamides: Acylation or sulfonylation of the amines creates powerful hydrogen-bond-donating groups for organocatalysis or modifies the electronic properties of metal complexes. myuchem.com

Phosphines (e.g., Trost Ligands): Reaction with 2-(diphenylphosphino)benzoic acid creates bidentate ligands widely used in palladium-catalyzed asymmetric allylic alkylation reactions. hep.com.cn

N-Heterocyclic Carbenes (NHCs): Incorporation into NHC precursor molecules yields ligands that form robust bonds with various transition metals. mdpi.com

Mechanistic Insights into Stereocontrol (e.g., catalyst distortion, intermediate positioning)

Understanding the precise mechanism by which a cyclohexanediamine-based catalyst controls stereochemistry is essential for rational catalyst design. A combination of experimental and computational studies has provided several key insights into the origins of stereocontrol.

Catalyst Distortion and Steric Repulsion: In some metal complexes, the chiral ligand forces the catalyst into a distorted geometry. This contortion creates a highly specific three-dimensional pocket for the substrates to bind. DFT calculations have shown that stereoselectivity often arises from minimizing steric repulsion between the substrate and bulky groups on the ligand in the transition state. nih.govresearchgate.netrsc.org For example, in Ti(salen)-catalyzed cycloadditions, the distortion of the salen ligand, dictated by the diamine backbone, is the primary source of stereochemical control. nih.govresearchgate.net

Intermediate Positioning and Non-Covalent Interactions: The chiral ligand precisely positions the reacting intermediates. In Ni-catalyzed Michael additions, a proposed octahedral transition state model places the incoming nitroalkene at an apical position, with one face shielded by the bulky substituents of the diamine ligand. acs.orgacs.org The stability of these transition states can be governed by subtle non-covalent interactions, such as C-H···π bonds between the substrate and the catalyst, which can favor one stereochemical pathway over another. researchgate.net

Mechanism of Enolate Formation: In reactions involving dicarbonyl compounds, such as the Michael addition, a mechanism known as "soft enolization" is often operative. acs.org The Lewis acidic metal center (e.g., Ni²⁺) coordinates to the dicarbonyl compound, increasing its acidity. A basic site, which can be the diamine ligand itself or an external base, then deprotonates it to form a metal enolate. The chiral diamine ligands then dictate the facial selectivity of the subsequent C-C bond formation. acs.orgacs.org

| Mechanism | Description | Example Reaction |

|---|---|---|

| Catalyst Distortion | The chiral ligand forces the metal center into a distorted geometry, creating a selective binding pocket. | Ti(salen)-catalyzed [3+2] Cycloaddition nih.govresearchgate.net |

| Steric Repulsion | The preferred transition state minimizes steric clashes between the substrate and the ligand. | Mn(I)-catalyzed Asymmetric Hydrogenation rsc.org |

| Transition State Stabilization | Non-covalent interactions (e.g., H-bonding, C-H···π) stabilize one diastereomeric transition state over others. | Stereodivergent C-C Couplings researchgate.net |

| Soft Enolization | Lewis-acid activation facilitates mild enolate formation, with the chiral ligand controlling the subsequent attack. | Ni(II)-catalyzed Michael Addition acs.org |

Coordination Chemistry of Cyclohexane 1,4 Diamine

Cyclohexane-1,4-diamine (B98093) as a Ligand in Metal Complexes

Formation of Stable Complexes with Transition Metals

Cyclohexane-1,4-diamine and its derivatives readily form stable complexes with a variety of transition metals, including but not limited to Zinc(II), Cobalt(II), Copper(II), Platinum(II), Manganese(II), and Iron(II). ontosight.aishd-pub.org.rsmdpi.com The synthesis of these complexes typically involves the reaction of a metal salt with the cyclohexane-1,4-diamine ligand in a suitable solvent. ontosight.aishd-pub.org.rs

For instance, Schiff base ligands derived from the condensation of trans-cyclohexane-1,2-diamine and fluorinated benzaldehydes have been used to synthesize zinc(II) complexes with a general formula of [ZnCl2(L)]. mdpi.com Similarly, Co(II) complexes have been prepared with N,N'-bis((3,4-dichlorophenyl)methylidene)cyclohexane-1,4-diamine. ontosight.ai The formation of stable complexes is a key feature, with some platinum complexes, for example, exhibiting high stability constants. ijtsrd.com

Table 1: Examples of Transition Metal Complexes with Cyclohexane-1,4-diamine Derivatives

| Metal Ion | Ligand Derivative | Complex Formula | Reference |

| Zn(II) | Reduced Schiff base from trans-cyclohexane-1,2-diamine and fluorinated benzaldehydes | [ZnCl2(L)] | mdpi.com |

| Co(II) | N,N'-bis((3,4-dichlorophenyl)methylidene)cyclohexane-1,4-diamine | [CoL] | ontosight.ai |

| Cu(II) | Schiff base from (±)trans-1,2-cyclohexanediamine and 2'-hydroxypropiophenone (B1664087) | [CuL] | shd-pub.org.rs |

| Pt(II) | Methyl derivatives of cis-1,2-cyclohexanediamine | [PtXL]2+ | capes.gov.br |

| Mn(II) | Schiff base from (±)trans-1,2-cyclohexanediamine and 2'-hydroxypropiophenone | [ML]·1/2CHCl3·3/2H2O | shd-pub.org.rs |

| Fe(II) | Chiral tripyridyldiamine ligand from trans-1,2-diaminocyclohexane | [Fe(Bn-CDPy3)Cl]X | nih.gov |

Coordination Geometry and Ligand Field Effects

The coordination geometry around the central metal ion in cyclohexane-1,4-diamine complexes is influenced by several factors, including the metal's preferred coordination number, the steric hindrance of the ligand, and electronic effects. Common geometries observed include tetrahedral, square-planar, and octahedral. ontosight.aimdpi.comepa.gov For example, zinc(II) complexes with reduced Schiff base ligands derived from trans-cyclohexane-1,2-diamine adopt a distorted tetrahedral geometry. mdpi.com In contrast, some cobalt(II) complexes can exhibit either tetrahedral or octahedral coordination depending on the specific ligand and synthesis conditions. ontosight.ai

The ligand field strength, which describes the interaction between the metal d-orbitals and the ligand, impacts the electronic and magnetic properties of the complex. acs.org The d-d electronic transition bands observed in the UV-vis spectra of these complexes provide information about the coordination geometry and ligand field strength. oup.com For instance, an increase in the flexibility of the ligand can lead to a weaker ligand field. acs.org

Solvent Polarity, pH, and Counterion Effects on Complex Stability and Stoichiometry

The stability and stoichiometry of metal complexes involving cyclohexane-1,4-diamine can be significantly influenced by the surrounding environment.

Solvent Polarity: The polarity of the solvent can affect the stability of the complex. Generally, the stability of complexes can decrease in more polar solvents due to the stabilization of the free ions through solvation. nih.govnih.gov However, in cases where there is significant charge transfer within the complex, leading to an increased dipole moment, a more polar solvent can actually enhance stability. nih.gov The choice of solvent can also influence the stoichiometry of the resulting complex. For example, the reaction of a di-Schiff base ligand with CuCl2·2H2O in a mixture of ethanol (B145695) and chloroform (B151607) resulted in a different complex compared to the reaction in THF. shd-pub.org.rs

pH: The pH of the solution is a critical factor, as the amine groups of cyclohexane-1,4-diamine can be protonated at low pH, which affects their ability to coordinate with the metal ion. The condensation reaction to form Schiff base ligands is also pH-dependent. nih.gov

Counterions: The nature of the counterion can influence the structure and stability of the complex. diva-portal.org In some cases, counterions can participate in the coordination sphere of the metal ion. The presence of different counterions can lead to variations in the solid-state packing and intermolecular interactions.

Spectroscopic and Crystallographic Characterization of Metal Complexes

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of cyclohexane-1,4-diamine metal complexes.

NMR Spectroscopy for Isomer Distinction and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of these complexes in solution. magritek.com ¹H and ¹³C NMR spectroscopy can be used to distinguish between cis and trans isomers of the ligand and to elucidate the conformation of the cyclohexane (B81311) ring within the complex. capes.gov.brgoogle.com For paramagnetic complexes, NMR can still provide valuable structural information, although the signals may be broadened. rsc.org Multinuclear NMR, such as ³¹P NMR for phosphine-containing ligands, can also be employed for detailed structural analysis. mdpi.com

Table 2: Application of NMR Spectroscopy in Characterizing Cyclohexane-1,4-diamine Complexes

| Technique | Application | Findings | Reference |

| ¹H and ¹³C NMR | Isomer distinction and conformational analysis | Differentiated between δ and λ conformations of chelate rings in Pt(II) complexes. | capes.gov.br |

| ¹H and ¹⁹F NMR | Investigation of coordination geometries in solution | Revealed dynamic equilibria between cis-α, cis-β, and trans geometries for Fe(II) complexes. | acs.org |

| ¹H NMR | Characterization of isomers and their adducts | Characterized isomers of (1,2-cyclohexanediamine)platinum(II) and their d(GpG) adducts. | acs.org |

X-ray Crystallography for Absolute Stereochemistry and Bonding Networks

Single-crystal X-ray crystallography provides definitive information about the solid-state structure of metal complexes, including bond lengths, bond angles, coordination geometry, and the absolute stereochemistry of chiral centers. mdpi.com This technique is crucial for understanding the precise three-dimensional arrangement of atoms and the nature of the bonding network within the crystal lattice. ontosight.ainih.gov

For example, X-ray diffraction studies on zinc(II) complexes of reduced Schiff bases derived from trans-cyclohexane-1,2-diamine confirmed their mononuclear nature and distorted tetrahedral geometry. mdpi.com Similarly, the crystal structure of a cobalt(II) complex with a Schiff base ligand derived from cyclohexane-1,4-diamine revealed its coordination environment. ontosight.ai X-ray crystallography has also been instrumental in determining the octahedral geometry of iron(II) complexes with chiral tripyridyldiamine ligands. nih.gov

Mass Spectrometry for Molecular Ion Validation

Mass spectrometry is a crucial analytical technique for the validation of molecular ions of metal complexes containing cyclohexane-1,4-diamine. This method provides information about the mass-to-charge ratio (m/z) of ions, which helps in confirming the molecular weight and composition of the synthesized complexes.

For instance, in the study of Platinum(IV) complexes of trans-1,2-diamino-4-cyclohexene, which are analogs of oxaliplatin, electrospray ionization mass spectrometry (ESI-MS) was employed to characterize the synthesized compounds. The ESI-MS spectrum of one such complex, cis,trans,cis-[Pt(OXA)Cl₂ (DACHEX)], displayed a peak at m/z = 488.9688, corresponding to the [M+Na]⁺ ion. nih.gov This observation, along with the consistent isotopic pattern, confirmed the formation of the desired platinum complex. nih.gov Similarly, other related platinum complexes were also characterized by ESI-MS, showing molecular ion peaks that validated their structures. nih.gov

In another study involving Schiff base complexes, ESI-MS was used to confirm the structures of the synthesized compounds. The mass spectrum of a ligand derived from 3-hydroxy-2-naphthaldehyde (B1580702) and cyclohexane-1,2-diamine showed a significant peak at m/z 423, corresponding to the [M+1]⁺ ion of the C₂₈H₂₆N₂O₂ formula. niscpr.res.in This confirmed the successful synthesis of the ligand. niscpr.res.in

Furthermore, the characterization of copper(II), zinc(II), nickel(II), and ruthenium(II) complexes with various Schiff base ligands derived from cyclohexane-1,3-dione also utilized mass spectrometry. nih.govbohrium.com The mass spectra of these complexes showed molecular ion peaks that were consistent with their proposed structures, thereby validating their formation. For example, the mass spectra of copper and zinc complexes with a specific ligand showed peaks at m/z values of 516.20 [M–H]⁻ and 517.21 [M+H]⁺, respectively, confirming the coordination of the metal ions to the ligand. nih.gov

Ion mobility-mass spectrometry (IM-MS) has also been applied to study the structures of metal-ligand complexes in the gas phase. This technique provides information on the collision cross-section (CCS) of the ions, which is related to their size and shape. core.ac.uk Studies on salen-type ligands derived from trans-1,2-diaminocyclohexane and their copper(II) and zinc(II) complexes have shown that the CCS values increase with the size of the metal ion, which is consistent with the slightly larger ionic radius of Zn(II) compared to Cu(II). core.ac.uk

Interactive Data Table: Mass Spectrometry Data for Cyclohexane-1,4-diamine Complexes

| Complex | Molecular Formula | Ionization Method | Observed m/z | Assignment | Reference |

| cis,trans,cis-[Pt(OXA)Cl₂(DACHEX)] | C₁₄H₂₀Cl₂N₂O₄Pt | ESI | 488.9688 | [M+Na]⁺ | nih.gov |

| Schiff base ligand | C₂₈H₂₆N₂O₂ | ESI | 423 | [M+1]⁺ | niscpr.res.in |

| [Cu(L¹)(OAc)₂]∙5H₂O | C₁₇H₂₉CuN₂O₁₁ | ESI | 516.20 | [M–H]⁻ | nih.gov |

| [Zn(L¹)(NO₃)₂(H₂O)₂]∙3.5H₂O | C₁₃H₂₉N₄O₁₃.₅Zn | ESI | 517.21 | [M+H]⁺ | nih.gov |

Catalytic Applications of Cyclohexane-1,4-diamine Metal Complexes

Metal complexes incorporating cyclohexane-1,4-diamine and its derivatives have emerged as versatile catalysts in a range of organic transformations. The inherent stereochemistry of the cyclohexane backbone, particularly in its chiral forms, provides a powerful tool for inducing asymmetry in catalytic reactions.

Asymmetric Catalysis using Chiral Cyclohexane-1,4-diamine Derived Ligands (e.g., N-heterocyclic carbenes (NHCs), Schiff bases, Salen ligands)

Chiral ligands derived from cyclohexane-1,4-diamine are instrumental in asymmetric catalysis. These ligands, when coordinated to a metal center, create a chiral environment that can effectively control the stereochemical outcome of a reaction.

N-heterocyclic carbenes (NHCs): Chiral bis(NHC) ligands based on trans-1,2-diaminocyclohexane have been successfully employed in copper-catalyzed asymmetric conjugate addition reactions. mdpi.com These ligands, which can be synthesized from enantiomerically pure trans-1,2-diaminocyclohexane, have proven effective in achieving high enantioselectivity. mdpi.com For example, a copper catalyst bearing a bis(NHC) ligand derived from (±)-trans-1,2-cyclohexanediamine was used in the conjugate addition of diethylzinc (B1219324) to 2-cyclohexen-1-one, affording the product with up to 97% enantiomeric excess (ee). mdpi.com

Schiff bases and Salen-type ligands: Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are another important class of ligands in asymmetric catalysis. shd-pub.org.rs Metal complexes of Schiff bases derived from cyclohexane-1,4-diamine have been investigated as catalysts for various oxidation reactions. shd-pub.org.rsupm.edu.my For instance, copper(II), cobalt(II), and manganese(II) complexes of a Schiff base derived from (±)trans-1,2-cyclohexanediamine and 2'-hydroxypropiophenone have been shown to catalyze the oxidation of styrene. shd-pub.org.rs

Enantioselective Transformations (e.g., conjugate addition, epoxidation, hydrogenation)

Cyclohexane-1,4-diamine-based catalysts have demonstrated remarkable efficacy in a variety of enantioselective transformations.

Conjugate Addition: As mentioned earlier, copper-bis(NHC) complexes derived from chiral cyclohexane-1,2-diamine are highly effective for the asymmetric conjugate addition of organozinc reagents to enones. mdpi.com The stereochemical outcome of these reactions can be controlled by the chirality of the diamine backbone and other chiral elements within the ligand structure. mdpi.com

Hydrogenation: Manganese(I) complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been developed for the asymmetric hydrogenation of ketones. rsc.orgresearchgate.net These catalysts have shown good activity and enantioselectivity (up to 85% ee) in the reduction of various acetophenone (B1666503) derivatives to the corresponding chiral alcohols. rsc.orgresearchgate.net Ruthenium-based catalysts are also effective for the hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. researchgate.net

Mechanism of Action in Catalytic Cycles

The mechanism of action for these catalytic systems often involves the coordination of the substrate to the chiral metal complex, followed by a stereochemically controlled transformation.

In the Mn-catalyzed asymmetric hydrogenation of ketones, for example, the reaction is believed to proceed through a metal-ligand cooperative mechanism. rsc.org Density functional theory (DFT) calculations have suggested that the steric repulsion between the substrate and the ligand in the transition state is a key factor in determining the enantioselectivity of the reaction. rsc.org The calculations indicated that the formation of the major (S)-product is favored due to lower steric interactions in the corresponding transition state. rsc.org

Ligand Design Principles for Enhanced Catalytic Performance

The design of the ligand is crucial for achieving high catalytic activity and enantioselectivity. Several principles guide the design of effective chiral ligands based on cyclohexane-1,4-diamine.

Chiral Scaffolding: The rigid and well-defined stereochemistry of the trans-1,2-diaminocyclohexane backbone is a key feature that provides a robust chiral scaffold. researchgate.net This scaffold helps to create a predictable and effective chiral pocket around the metal center.

Modularity: The ability to easily modify the ligand structure is another important design principle. For example, in the case of bis(NHC) ligands, the introduction of different substituents on the NHC rings or the linker can significantly influence the catalytic performance. mdpi.com This modularity allows for the fine-tuning of the steric and electronic properties of the catalyst to suit a specific reaction.

Bifunctional Catalysis: The incorporation of additional functional groups into the ligand can lead to bifunctional catalysts with enhanced activity. For instance, ligands containing both a (thio)urea hydrogen-bond donor and a quaternary ammonium (B1175870) salt have been developed for asymmetric transformations. researchgate.net These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to improved reaction rates and selectivities.

Interactive Data Table: Catalytic Applications of Cyclohexane-1,4-diamine Complexes

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Cu-bis(NHC) / (±)-trans-1,2-cyclohexanediamine | Conjugate Addition | 2-Cyclohexen-1-one | (R)-3-Ethylcyclohexanone | 97% | mdpi.com |

| Mn(I) / (R,R)-1,2-diaminocyclohexane-derived ligand | Asymmetric Hydrogenation | Acetophenone | (S)-1-Phenylethanol | up to 85% | rsc.orgresearchgate.net |

Computational and Theoretical Studies of Cyclohexane 1,4 Diamine

Quantum Mechanical Calculations (e.g., DFT, ONIOM) for Conformational Analysis and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of Cyclohexane-1,4-diamine (B98093). DFT has been widely successful due to its balance of computational cost and accuracy in predicting molecular geometries, reaction energies, and barrier heights. acs.org For very large systems, such as the diamine incorporated into a polymer or interacting with a biological macromolecule, hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) are employed. acs.orggaussian.comresearchgate.net The ONIOM method divides the system into layers, treating the most critical part (e.g., the reactive center) with a high-level QM method and the surrounding environment with a less computationally demanding method, such as a lower-level QM method or molecular mechanics (MM). acs.orggaussian.com

The cyclohexane (B81311) ring is famous for its non-planar conformations, with the chair form being the most stable. youtube.com The presence of two amino substituents at the 1 and 4 positions leads to cis and trans diastereomers, each with unique conformational preferences. In trans-1,4-diaminocyclohexane, the lowest energy conformation is the chair form with both amino groups in equatorial positions (diequatorial). A ring-flip to the diaxial conformation is energetically unfavorable due to significant 1,3-diaxial steric interactions. youtube.com In contrast, for the cis isomer, any chair conformation will necessarily have one axial and one equatorial amino group. The two chair conformers resulting from a ring-flip are isoenergetic. youtube.com

Computational methods can precisely quantify these energy differences and the barriers to interconversion. The transition from a chair to a twist-boat conformation represents the rate-limiting step for the chair-to-chair interconversion. nih.gov DFT calculations can map this pathway and determine the associated activation energy. For instance, a computational study on the related 1,4-dithiane (B1222100) molecule calculated the energy barrier between the chair and the twist-boat conformer to be 11.7 kcal/mol. nih.gov Similar calculations for 1,4-diaminocyclohexane provide crucial data on its dynamic behavior. Benchmarking studies show that methods like MP2 and B3LYP, when compared against high-accuracy DLPNO-CCSD(T) calculations, can predict conformational energies with mean errors of 0.35 kcal/mol and 0.69 kcal/mol, respectively, making them reliable for such analyses. nih.gov

Table 1: Calculated Relative Conformational Energies of Substituted Cyclohexanes

| Compound | Conformations Compared | Relative Energy (kcal/mol) (Method) | Finding | Citation |

| trans-1,4-Dichlorocyclohexane | Diaxial vs. Diequatorial | 0.47 (B3LYP) | Diequatorial is more stable. | nih.gov |

| cis-1,3-Dimethylcyclohexane | Diaxial vs. Diequatorial | 5.46 (Experiment) | Diequatorial is significantly more stable. | |

| trans-1,2-Dimethylcyclohexane | Diaxial vs. Diequatorial | 2.87 (B3LYP) | Diequatorial is more stable. | nih.gov |

| 1,4-Dithiane | Chair vs. Twist-Boat | 4.85 (Computational) | Chair is significantly more stable. | nih.gov |

| cis-1,4-Disubstituted Cyclohexane | Axial/Equatorial vs. Equatorial/Axial | 0 | The two chair conformers are isoenergetic. | youtube.com |

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving Cyclohexane-1,4-diamine. By locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS), a complete mechanistic picture can be developed. github.ioresearchgate.net A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the reaction rate.

Table 2: Example of Calculated Transition State Energies in a Catalyzed Reaction

| Reaction Step | Transition State | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Method | Citation |

| Cyclization (re,re path) | (re,re)-TS_9 | +15.5 | B3LYP-D3/6-311G(3df,3pd) | clockss.org |

| Cyclization (si,si path) | (si,si)-TS_9 | +17.0 | B3LYP-D3/6-311G(3df,3pd) | clockss.org |

| Cyclization (re,si path) | (re,si)-TS_9 | +18.8 | B3LYP-D3/6-311G(3df,3pd) | clockss.org |

| Cyclization (si,re path) | (si,re)-TS_9 | +18.9 | B3LYP-D3/6-311G(3df,3pd) | clockss.org |

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals from a QM calculation into a localized picture of chemical bonds and lone pairs, which aligns with intuitive Lewis structures. uni-muenchen.deq-chem.comuba.ar This method provides valuable information on atomic charges, hybridization, and, crucially, donor-acceptor interactions that describe electron delocalization (hyperconjugation). uni-muenchen.dersc.org

For Cyclohexane-1,4-diamine, NBO analysis can quantify the nature of C-N, C-C, and C-H bonds, as well as the properties of the nitrogen lone pairs. The delocalization of electron density from a filled (donor) NBO, such as a lone pair on nitrogen (nN) or a σ C-H bond, to an empty (acceptor) NBO, like an antibonding σ* orbital, stabilizes the molecule. wisc.edu The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For example, in a related substituted cyclohexane-diamine, NBO analysis quantified a stabilizing LP(N)→σ(C–Cl) interaction with an energy of approximately 5–8 kcal/mol, which helps explain the molecule's stability. Such analyses are critical for understanding how substituents influence the reactivity and conformational preferences of the ring. usp.br

Table 3: Illustrative NBO Donor-Acceptor Interaction Energies

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Significance | Citation |

| n(N) | σ(C-H) | ~5-10 | Nitrogen lone pair delocalization, influences basicity and conformation. | wisc.edu |

| σ(C-H) | σ(C-C) | ~2-5 | Standard hyperconjugation stabilizing the alkane framework. | rsc.org |

| σ(C-C) | σ(C-H) | ~2-5 | Standard hyperconjugation stabilizing the alkane framework. | rsc.org |